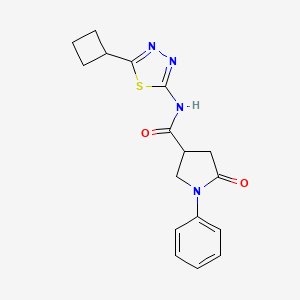
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenyl group, and a trifluoromethoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Trifluoromethoxybenzenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide
- N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide
- N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H15F3N2O3S2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C18H15F3N2O3S2/c1-2-15-16(12-6-4-3-5-7-12)22-17(27-15)23-28(24,25)14-10-8-13(9-11-14)26-18(19,20)21/h3-11H,2H2,1H3,(H,22,23) |
InChI Key |
HUEYVHBJNAASTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B11008622.png)
![methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11008629.png)
![N-[3-(acetylamino)phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11008631.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B11008643.png)
![2-(2-methoxyethyl)-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11008650.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)propanamide](/img/structure/B11008660.png)

![1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B11008681.png)

![trans-4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11008691.png)
![N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11008697.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B11008700.png)
![3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(4-phenylpiperazino)-1-propanone](/img/structure/B11008703.png)
